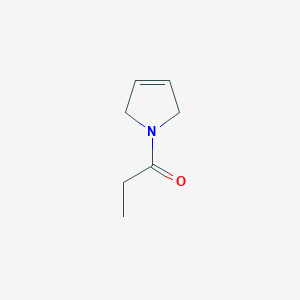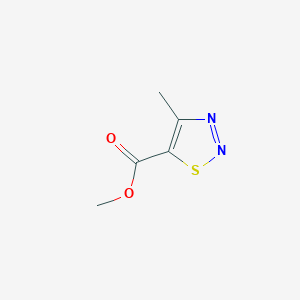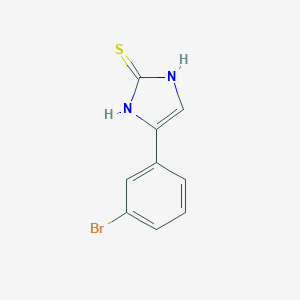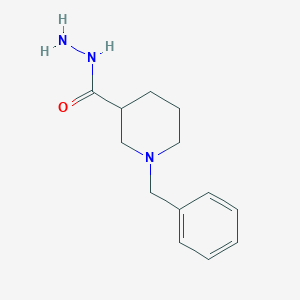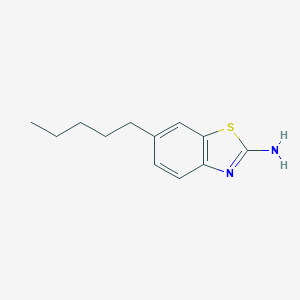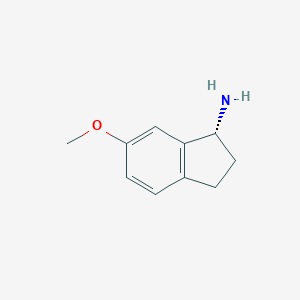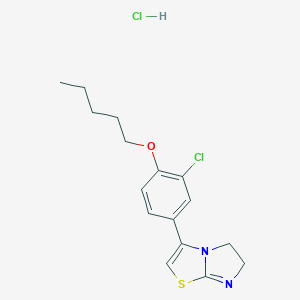
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene, also known as ITD, is a bicyclic nitrogen-containing compound that has been widely used in chemical and biological research. ITD has a unique structure that allows it to act as a catalyst, and it has been used in a variety of chemical reactions. In addition, ITD has been found to have biological activity, and it has been studied for its potential use in medicine.
Mecanismo De Acción
The mechanism of action of 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene is not fully understood, but it is believed to act as a base catalyst in chemical reactions. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to bind to proteins and inhibit their activity, making it a potentially useful tool for studying protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene in lab experiments is its ability to act as a catalyst in a variety of chemical reactions. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been shown to have biological activity, making it a potentially useful tool for studying protein-protein interactions. However, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be difficult to synthesize, and its biological activity can be difficult to predict.
Direcciones Futuras
There are several future directions for research involving 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene. One potential area of research is the development of new synthetic methods for 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene that are more efficient and cost-effective. In addition, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be studied further for its potential use in drug discovery, particularly in the development of new treatments for neurodegenerative diseases. Finally, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene could be used in conjunction with other compounds to study protein-protein interactions in more detail.
Métodos De Síntesis
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene can be synthesized in several ways, but the most common method involves the reaction of isopropylamine with 1,5,7-triazabicyclo[4.4.0]dec-5-ene-8-carboxylic acid. The reaction is typically carried out in a solvent such as acetonitrile or methanol, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used in a wide range of scientific research applications due to its unique chemical and biological properties. In chemistry, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been used as a catalyst in various reactions, including the synthesis of chiral compounds. In biology, 7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.
Propiedades
Número CAS |
160172-95-2 |
|---|---|
Nombre del producto |
7-Isopropyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene |
Fórmula molecular |
C10H19N3 |
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
1-propan-2-yl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H19N3/c1-9(2)13-8-4-7-12-6-3-5-11-10(12)13/h9H,3-8H2,1-2H3 |
Clave InChI |
INNBYWMGBODUGY-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCN2C1=NCCC2 |
SMILES canónico |
CC(C)N1CCCN2C1=NCCC2 |
Otros números CAS |
160172-95-2 |
Sinónimos |
7-propan-2-yl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



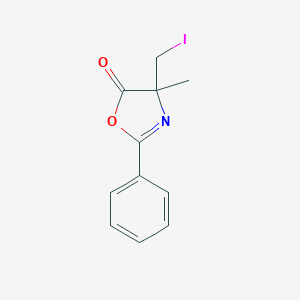
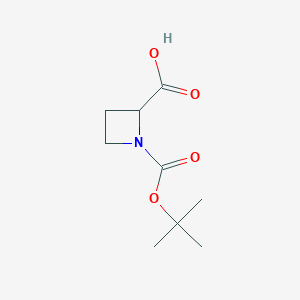
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
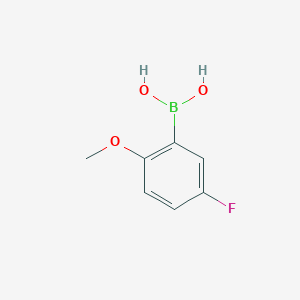
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
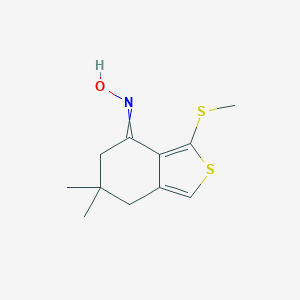
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
